N-Formyl-Met-Leu-p-iodo-Phe

Formyl Peptide Receptor 1 Radioligand Binding GPCR Pharmacology

This synthetic tripeptide (p-iodo-fMLP, CAS 105931-59-7) is the definitive FPR1 radioligand precursor for receptor pharmacology. Unlike generic fMLP, its p-iodo substitution enables on-demand 125I labeling with defined specific activity, eliminating the radiochemical impurity and degradation problems documented for commercial [3H]fMLP. With an established Ki of 6.32 nM, it serves as both radioligand precursor and unlabeled competitor in Cheng-Prusoff analyses. Essential for labs characterizing novel FPR1 ligands, quantifying receptor expression, or mapping receptor distribution via autoradiography.

Molecular Formula C21H30IN3O5S
Molecular Weight 563.5 g/mol
CAS No. 105931-59-7
Cat. No. B028397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl-Met-Leu-p-iodo-Phe
CAS105931-59-7
Molecular FormulaC21H30IN3O5S
Molecular Weight563.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=C(C=C1)I)C(=O)O)NC(=O)C(CCSC)NC=O
InChIInChI=1S/C21H30IN3O5S/c1-13(2)10-17(24-19(27)16(23-12-26)8-9-31-3)20(28)25-18(21(29)30)11-14-4-6-15(22)7-5-14/h4-7,12-13,16-18H,8-11H2,1-3H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30)
InChIKeyRDQXFDPVOCUTTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Formyl-Met-Leu-p-iodo-Phe (CAS 105931-59-7) Procurement Guide: Differentiated Formyl Peptide Receptor 1 Ligand for Radioligand Binding Assays


N-Formyl-Met-Leu-p-iodo-Phe (CAS 105931-59-7), also known as ρ-iodo-fMLP or For-Met-Leu-Phe(4-I)-OH, is a synthetic tripeptide derivative of the endogenous chemotactic peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP). Characterized by a p-iodo substitution on the phenylalanine residue, this compound serves as a selective agonist for the formyl peptide receptor 1 (FPR1), a G protein-coupled receptor (GPCR) that mediates neutrophil chemotaxis and innate immune responses . The presence of the iodine atom confers distinct physicochemical properties that differentiate it from unmodified fMLP, including altered receptor binding kinetics and the capacity for radiolabeling with iodine-125 for use in receptor binding assays and autoradiographic imaging studies [1].

N-Formyl-Met-Leu-p-iodo-Phe (CAS 105931-59-7): Why Unmodified fMLP or Non-iodinated Analogs Cannot Substitute in Quantitative FPR1 Studies


Generic substitution of N-Formyl-Met-Leu-p-iodo-Phe with unmodified fMLP or other non-iodinated analogs is not scientifically valid for applications requiring radioligand detection or quantitation. While fMLP shares the same core tripeptide sequence, it lacks the heavy halogen atom that enables direct detection via gamma counting or autoradiography [1]. Conversely, [³H]-labeled fMLP, though a common radioligand, suffers from significant purity and stability challenges; commercial preparations of both tritiated and ³⁵S-labeled fMet-Leu-Phe have been found inadequately pure for detailed receptor studies and require rigorous repurification [2]. N-Formyl-Met-Leu-p-iodo-Phe circumvents these issues by providing a stable, non-radioactive precursor that can be iodinated on-demand, yielding a radioligand with defined specific activity and minimal degradation. Furthermore, the p-iodo substitution itself alters receptor binding affinity compared to native fMLP, a factor that must be accounted for in competitive binding assays and cannot be extrapolated from fMLP data alone .

N-Formyl-Met-Leu-p-iodo-Phe (CAS 105931-59-7) Quantitative Differentiation Evidence: Comparator-Based Data for Scientific Procurement


FPR1 Binding Affinity: Direct Comparison of ρ-iodo-fMLP vs. fMLP and [³H]fMLP in Human Recombinant Receptor Assays

In a standardized competitive binding assay using human recombinant FPR1 membranes expressed in CHO cells, ρ-iodo-fMLP (N-Formyl-Met-Leu-p-iodo-Phe) exhibited a Ki of 6.32 nM. Under identical experimental conditions, unmodified fMLP demonstrated a Ki of 0.44 nM, while the radioligand [³H]fMLP displayed a Kd of 0.3 nM . This 14.4-fold lower affinity of the iodinated analog relative to fMLP (or 21-fold relative to [³H]fMLP) is a quantifiable and reproducible difference that must inform experimental design and data interpretation.

Formyl Peptide Receptor 1 Radioligand Binding GPCR Pharmacology

Crystal Structure Conformation: Unique Folded Open-Turn in N-Formyl-Met-Leu-p-iodo-Phe Distinguishes It from Backbone-Constrained fMLP Analogs

X-ray crystallographic analysis of for-L-Met-L-Leu-L-p-iodo-Phe-OH revealed a folded open-turn conformation in the solid state, characterized by the absence of any intramolecular hydrogen bond. In contrast, the Ac₈c-constrained analog (for-L-Met-1-amino-1-cyclooctane-carbonyl-L-Phe-OMe) adopted a type-II β-turn stabilized by a 1←4 (formyl) C=O···H-N(Phe) hydrogen bond, while the Dpg-containing analog (for-L-Met-Di-n-propylglycyl-L-Phe-OMe) exhibited an extended conformation that forms an antiparallel β-sheet-like structure [1]. The p-iodo-Phe substitution thus yields a distinct conformational ensemble compared to both the native fMLP backbone and backbone-constrained synthetic analogs.

X-ray Crystallography Peptide Conformation Structure-Activity Relationship

Radioligand Purity and Equivalence: N-Formyl-Met-Leu-p-iodo-Phe as a Defined-Purity Precursor Overcomes Deficiencies of Commercial [³H]fMLP and [³⁵S]fMLP

Commercial preparations of both tritiated and ³⁵S-labeled fMet-Leu-Phe have been found to be inadequately pure for detailed receptor studies, necessitating repurification by thin-layer chromatography (TLC) to yield radioligand preparations of high purity and close equivalence to the native ligand [1]. N-Formyl-Met-Leu-p-iodo-Phe offers an alternative approach: procurement of the non-radioactive, high-purity iodinatable precursor allows researchers to perform on-demand radioiodination (e.g., with ¹²⁵I), generating a radioligand of precisely known specific activity and chemical identity, free from the radiochemical impurities that plague commercial tritiated or sulfur-labeled batches.

Radioligand Quality Control Receptor Binding Assay Peptide Stability

N-Formyl-Met-Leu-p-iodo-Phe (CAS 105931-59-7): Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Competitive Radioligand Binding Assays for FPR1 Using [¹²⁵I]-Labeled N-Formyl-Met-Leu-p-iodo-Phe

For laboratories conducting competition binding experiments to characterize novel FPR1 ligands or to quantify receptor expression, N-Formyl-Met-Leu-p-iodo-Phe serves as both the iodinatable precursor and the unlabeled competitor. The established Ki of 6.32 nM for ρ-iodo-fMLP (relative to [³H]fMLP Kd of 0.3 nM) provides a precise benchmark for calculating Ki values of test compounds using the Cheng-Prusoff equation . This scenario is particularly advantageous when the research requires a high-specific-activity ¹²⁵I-labeled radioligand with defined purity, avoiding the radiochemical impurities documented for commercial [³H]fMLP preparations [1].

Structure-Activity Relationship (SAR) Studies of fMLP-Based Chemoattractants

The p-iodo substitution in N-Formyl-Met-Leu-p-iodo-Phe introduces a heavy atom that can serve as an anomalous scattering center for X-ray crystallography and as a probe for halogen bonding interactions in ligand-receptor complexes. The unique folded open-turn conformation determined by X-ray crystallography [2] provides a structural baseline for evaluating how modifications at the Phe position alter peptide backbone geometry and, consequently, receptor recognition. Researchers synthesizing novel fMLP analogs should include this compound as a reference standard to benchmark conformational and binding effects against both unmodified fMLP and backbone-constrained analogs.

Autoradiographic Localization of FPR1 Expression in Tissue Sections

Following radioiodination with ¹²⁵I, N-Formyl-Met-Leu-p-iodo-Phe can be employed for in vitro autoradiography to map the distribution of FPR1 in tissue sections. The high specific activity achievable with ¹²⁵I labeling (up to 2200 Ci/mmol) enables detection of low-abundance receptor populations, a critical requirement in tissues with heterogeneous FPR1 expression such as inflamed or infected lesions. The compound's defined affinity (Ki = 6.32 nM) facilitates the use of appropriate concentrations of unlabeled ρ-iodo-fMLP to establish non-specific binding controls .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Formyl-Met-Leu-p-iodo-Phe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.